

Evaluating the Synergistic Effects of ladademstat Dihydrochloride with Other Anticancer Agents

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Compound of Interest		
Compound Name:	ladademstat dihydrochloride	
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Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising therapeutic agent in oncology. Its mechanism of action, which involves both the catalytic inhibition of LSD1 and the disruption of its scaffolding functions, leads to the induction of differentiation in cancer cells and a reduction in the leukemic stem cell compartment.[1][2] This guide provides a comprehensive comparison of the synergistic effects of ladademstat in combination with various anticancer agents, supported by available preclinical and clinical data.

Mechanism of Action: ladademstat

ladademstat is a small oral molecule that covalently and selectively inhibits LSD1 (KDM1A).[1] LSD1 is a key regulator of gene expression and is often overexpressed in various cancers, contributing to tumorigenicity.[1][3] ladademstat's dual mechanism of action involves:

- Catalytic Inhibition: It irreversibly binds to the FAD cofactor of LSD1, preventing the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] This leads to an altered epigenetic landscape, promoting the expression of tumor suppressor genes.
- Scaffolding Disruption: In hematological malignancies like Acute Myeloid Leukemia (AML),
 ladademstat disrupts the interaction between LSD1 and transcription factors such as GFI1.



[1] This interference with the transcriptional repressor complex induces differentiation of leukemic blasts.[1]

I. Synergistic Effects in Hematologic Malignancies I.A. Combination with Hypomethylating Agents in Acute Myeloid Leukemia (AML)

The combination of ladademstat with the hypomethylating agent azacitidine has shown significant promise in treating AML, particularly in elderly patients unfit for intensive chemotherapy.[4][5]

Clinical Trial Data: ALICE Study

The Phase IIa ALICE trial evaluated the safety and efficacy of ladademstat in combination with azacitidine in newly diagnosed, unfit AML patients.[4][5]

Trial Name	Combination Agents	Cancer Type	Patient Population	Key Efficacy Endpoints	Reference
ALICE (Phase IIa)	ladademstat + Azacitidine	Acute Myeloid Leukemia (AML)	Newly diagnosed, unfit for intensive chemotherap y	Objective Response Rate (ORR): 81% (in 27 evaluable patients) Complete Remission/C omplete Remission with incomplete hematological recovery (CR/CRi): 64%	[4][5]



Experimental Protocol: ALICE Study (as per available data)

- Patient Population: Adult patients with newly diagnosed AML, not eligible for intensive chemotherapy.[4]
- Treatment Regimen:
 - ladademstat: 60 or 90 μg/m²/day administered orally for 5 days on, 2 days off weekly.[4]
 - Azacitidine: 75 mg/m² administered subcutaneously for 7 days in a 28-day cycle.[4]
- Primary Endpoints: Safety, tolerability, and determination of the recommended Phase 2 dose (RP2D).[4]
- Secondary Endpoints: Remission rates, time to response, duration of response, and overall survival.[4]

I.B. Combination with FLT3 Inhibitors in FLT3-mutated AML

Preclinical models have demonstrated potent synergistic activity between ladademstat and the FLT3 inhibitor gilteritinib in FLT3-mutated AML.[6] This has led to the ongoing FRIDA clinical trial.

Clinical Trial Data: FRIDA Study

The Phase Ib FRIDA trial is evaluating the safety and efficacy of ladademstat in combination with gilteritinib in patients with relapsed or refractory FLT3-mutated AML.[6][7]



Trial Name	Combination Agents	Cancer Type	Patient Population	Key Efficacy Endpoints (Preliminary Data)	Reference
FRIDA (Phase lb)	ladademstat + Gilteritinib	FLT3-mutated Acute Myeloid Leukemia (AML)	Relapsed or refractory	Response Rate (at selected expansion dose): 67% (8/12 evaluable patients) Complete Response Rate (CR+CRh+C Ri): 58% (7/12 evaluable patients)	[7]

Experimental Protocol: FRIDA Study (as per available data)

- Patient Population: Adult patients with relapsed or refractory AML with FLT3 mutations.[6]
- Treatment Regimen:
 - ladademstat: Doses ranging from 75 to 150 μg orally, 5 days on, 2 days off.[6]
 - o Gilteritinib: 120 mg/day continuously.[6]
- Primary Endpoints: Safety and determination of the RP2D.[6]
- Secondary Endpoints: Overall Survival, Event-Free Survival, Overall Response Rate, Time to Response, and Duration of Response.



I.C. Combination with Venetoclax and Azacitidine in AML

A triple combination of ladademstat, the BCL-2 inhibitor venetoclax, and azacitidine is being investigated for newly diagnosed AML.

Clinical Trial Data: Phase Ib Investigator-Initiated Study

Preliminary data from a Phase Ib trial show high response rates for this triplet combination.[7]

Trial Name	Combination Agents	Cancer Type	Patient Population	Key Efficacy Endpoints (Preliminary Data)	Reference
Phase lb (NCT063571 82)	ladademstat + Venetoclax + Azacitidine	Newly diagnosed Acute Myeloid Leukemia (AML)	Unfit for intensive chemotherap	Overall Response Rate (ORR): 100% (n=8) Complete Remission (CR): 88%	[7][8]

Experimental Protocol: Phase Ib Study (as per available data)

- Patient Population: Patients with newly diagnosed AML.[9][10]
- Treatment Regimen:
 - o ladademstat: Orally once daily on days 1-5, 8-12, and 15-19.[9]
 - Venetoclax: Orally once daily on days 1-21 or 1-28.[9]
 - Azacitidine: Subcutaneously once daily on days 1-7.[9]
- Primary Objective: Determine the maximum tolerated dose and/or RP2D.[10]



II. Synergistic Effects in Solid TumorsII.A. Combination with Chemotherapy in Small Cell LungCancer (SCLC)

The CLEPSIDRA trial investigated ladademstat in combination with standard-of-care platinumetoposide chemotherapy in relapsed, extensive-stage SCLC.

Clinical Trial Data: CLEPSIDRA Study

Trial Name	Combination Agents	Cancer Type	Patient Population	Key Efficacy Endpoints	Reference
CLEPSIDRA (Phase IIa)	ladademstat + Platinum- Etoposide	Small Cell Lung Cancer (SCLC)	Relapsed, extensive- stage	Objective Response Rate (ORR): 40% (4 partial remissions in 10 evaluable patients) Mean Duration of Response: 4.5 months	[11]

Experimental Protocol: CLEPSIDRA Study (as per available data)

- Patient Population: Patients with relapsed, extensive-stage SCLC.[11]
- Treatment Regimen: Combination of ladademstat with platinum/etoposide.[11]
- Primary Objectives: Evaluate safety, tolerability, and clinical effect.[11]
- Note: The trial reported significant hematological toxicity with this combination, suggesting it
 may not be suitable for this patient population.[11]

II.B. Combination with Immune Checkpoint Inhibitors



Preclinical studies have shown that ladademstat can enhance the efficacy of immune checkpoint inhibitors.[3][12] ladademstat has been shown to increase the expression of MHC-I genes, potentially increasing the visibility of cancer cells to the immune system.[1]

Preclinical Data: Melanoma Mouse Model

A proof-of-concept in vivo study evaluated the combination of ladademstat with an anti-PD1 antibody in a syngeneic B16F10 melanoma mouse model.[13]

Experimental Model	Combination Agents	Key Findings	Reference
Syngeneic B16F10 melanoma mouse model	ladademstat + anti- Pd1 antibody	By Day 15, the combination reduced tumor growth by 65% compared to vehicle controls, while the anti-Pd1 antibody alone resulted in a 45% reduction.	[13]

Clinical Trial in SCLC

A Phase I/II trial is currently underway to evaluate ladademstat in combination with the immune checkpoint inhibitors atezolizumab or durvalumab in patients with extensive-stage SCLC.[14]

 Primary Objective: To compare progression-free survival (PFS) between the combination therapy and ICI maintenance alone.[14]

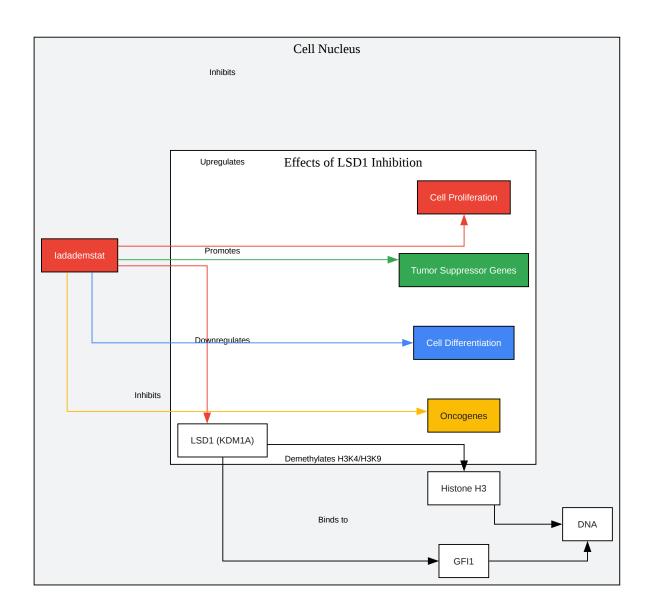
II.C. Combination with Paclitaxel in Neuroendocrine Carcinomas

A Phase II basket study is evaluating the efficacy of ladademstat in combination with paclitaxel in patients with relapsed/refractory SCLC and extrapulmonary high-grade neuroendocrine carcinomas.[15][16]

Primary Objective: To evaluate the efficacy in terms of response rate. [15]



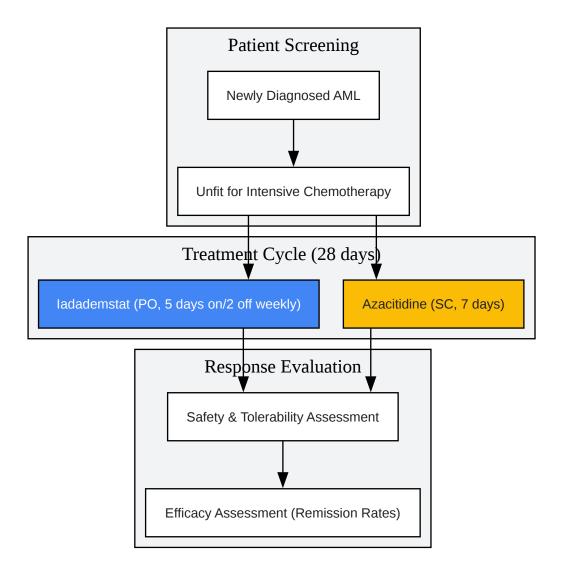
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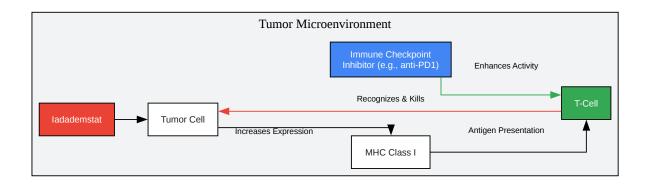
Caption: Mechanism of action of ladademstat in the cell nucleus.



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Caption: Simplified workflow of the ALICE clinical trial.





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